Bienvenue dans la boutique en ligne BenchChem!

N-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide

Halogen bonding SAR Thiourea

N-(4-Chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide (molecular formula C₁₇H₁₇ClFN₃S; MW ~349.9 g/mol) is a synthetic small molecule belonging to the piperazine-1-carbothioamide class—a hybrid scaffold combining a 4-phenylpiperazine core with an N-aryl-thiourea moiety. The thiourea (–NH–C(=S)–NH–) linkage distinguishes this compound from the corresponding urea/carboxamide analogs by introducing a larger, more polarizable sulfur atom, which alters hydrogen-bonding geometry, metabolic stability, and target-binding profiles relative to oxygen-containing congeners.

Molecular Formula C17H17ClFN3S
Molecular Weight 349.9 g/mol
Cat. No. B5873598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide
Molecular FormulaC17H17ClFN3S
Molecular Weight349.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=S)NC3=C(C=C(C=C3)Cl)F
InChIInChI=1S/C17H17ClFN3S/c18-13-6-7-16(15(19)12-13)20-17(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,23)
InChIKeyVKLHYTGIQGWGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide: Structural Identity and Compound Class Context for Procurement Decisions


N-(4-Chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide (molecular formula C₁₇H₁₇ClFN₃S; MW ~349.9 g/mol) is a synthetic small molecule belonging to the piperazine-1-carbothioamide class—a hybrid scaffold combining a 4-phenylpiperazine core with an N-aryl-thiourea moiety [1]. The thiourea (–NH–C(=S)–NH–) linkage distinguishes this compound from the corresponding urea/carboxamide analogs by introducing a larger, more polarizable sulfur atom, which alters hydrogen-bonding geometry, metabolic stability, and target-binding profiles relative to oxygen-containing congeners [2]. The compound is assembled via condensation of 4-phenylpiperazine with 4-chloro-2-fluorophenyl isothiocyanate (CAS 68034-69-5), a commercially available building block, affording a well-defined product typically supplied at ≥95% purity for research applications . Within the broader piperazine-1-carbothioamide family, validated pharmacological probes—including the clinical-stage kinase inhibitor amuvatinib (MP-470) and the bacterial PPTase inhibitor ML267—demonstrate that this scaffold supports potent, target-selective biological activity, establishing a credible platform for hit-to-lead and tool-compound discovery programs [3][4].

Why N-(4-Chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide Cannot Be Replaced by Generic Piperazine-1-Carbothioamide Analogs in Focused Discovery Programs


Piperazine-1-carbothioamides are not interchangeable commodities; the biological and physicochemical profile of each member is exquisitely sensitive to the identity and substitution pattern of both the N-aryl carbothioamide terminus and the piperazine 4-position. In a systematic SAR study of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, alteration of the N-aryl substituent modulated Sfp-PPTase inhibitory potency by over two orders of magnitude and dictated selectivity for bacterial versus human orthologues [1]. Similarly, within the benzothiazinone-piperazine-1-carbothioamide series targeting Mycobacterium tuberculosis DNA gyrase, the choice of N-aryl substituent was the primary determinant of both enzymatic IC₅₀ and anti-mycobacterial MIC, with halogen identity and position critically influencing target engagement [2]. The 4-chloro-2-fluorophenyl motif present in the title compound introduces a unique ortho-fluoro/meta-chloro halogen pattern on the anilino-thiourea portion, which—based on well-precedented halogen-bonding and lipophilicity considerations for thiourea-based ligands—is expected to yield a target-binding fingerprint and pharmacokinetic trajectory distinct from mono-halogenated (4-Cl only; 4-F only), dichloro (2,4-diCl), or non-halogenated (4-OCH₃, 4-H) comparators [3]. Procurement of a generic piperazine-1-carbothioamide without controlling for both the N-aryl and 4-piperazinyl substituents therefore risks selecting a compound with divergent potency, selectivity, solubility, and metabolic stability, compromising the reproducibility and interpretability of downstream biological experiments.

Quantitative Evidence Guide: N-(4-Chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide vs. Closest Structural Analogs


Ortho-Fluoro/Meta-Chloro Substitution Pattern Confers a Unique Halogen-Bonding and Electronic Profile Distinct from Mono-Halogenated and Dichloro Analogs

The 4-chloro-2-fluorophenyl group on the carbothioamide nitrogen introduces an ortho-fluorine atom adjacent to the thiourea NH, a structural feature absent in the closest commercially available analog N-(4-chlorophenyl)-4-phenylpiperazine-1-carbothioamide. Ortho-fluorine substitution on the anilino ring of thioureas is known to enforce a preferred intramolecular N–H···F hydrogen bond that rigidifies the bioactive conformation, while the meta-chlorine contributes to halogen-bonding interactions with target proteins and modulates logP. When assessed within the piperazine-1-carbothioamide chemotype, the N-(4-chloro-2-fluorophenyl) derivative differs from its 4-chlorophenyl-only analog by a calculated ΔlogP of approximately +0.4 to +0.6 units and a Δ topological polar surface area (tPSA) of ~0 Ų, while the 2,4-dichlorophenyl variant has a ΔlogP of +0.8 to +1.0 units relative to the 4-chlorophenyl baseline, reflecting the distinct contribution of fluorine versus chlorine to lipophilicity [1]. This finely graded lipophilicity tuning is critical for optimizing membrane permeability and off-target promiscuity in cellular assays [2].

Halogen bonding SAR Thiourea Medicinal chemistry Lead optimization

Thiourea (–C(=S)–NH–) Linkage Provides Differentiated Hydrogen-Bond Donor/Acceptor Properties and Metabolic Stability Relative to the Corresponding Urea (Carboxamide) Bioisostere

The carbothioamide (thiourea) group in the title compound distinguishes it from the analogous carboxamide (urea) derivative N-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carboxamide. The C=S bond is longer (≈1.68 Å vs. ≈1.23 Å for C=O), the sulfur atom is significantly more polarizable, and the N–H···S hydrogen bond is geometrically and energetically distinct from N–H···O. In a comparative study of urea and thiourea derivatives of piperazine doped with febuxostat, the thiourea compounds (carbothioamides) exhibited differentiated antimicrobial activity profiles compared to their urea counterparts; specifically, the 3-bromophenyl-substituted thiourea 8f and 2,4-dichlorophenyl-substituted thiourea 8j displayed potent antimicrobial activity, whereas the most active urea derivatives carried different substituent patterns (4-nitrophenyl urea 8d) [1]. This divergent SAR between urea and thiourea series within the same piperazine scaffold underscores that the carbothioamide group is not a trivial variation but a pharmacophore-altering modification that engages biological targets through distinct binding interactions [2].

Thiourea Urea bioisostere Metabolic stability Hydrogen bonding Scaffold hopping

Unsubstituted 4-Phenyl Group on Piperazine Maintains Synthetic Tractability and Enables Downstream Derivatization, in Contrast to Pre-functionalized 4-Arylpiperazine Analogs

The target compound bears an unsubstituted phenyl group at the piperazine 4-position, whereas the closely related analog N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide contains a 4-fluorophenyl substituent. The unsubstituted phenyl variant offers a key synthetic advantage: it serves as a single-point diversification intermediate. The 4-phenylpiperazine-1-carbothioamide core can be directly synthesized from 1-phenylpiperazine (CAS 92-54-6), a commodity starting material widely available at multi-gram to kilogram scale, whereas the 4-(4-fluorophenyl)piperazine-1-carbothioamide analog requires 1-(4-fluorophenyl)piperazine, which is typically more costly and less readily available in bulk . The SAR studies on piperazine-1-carbothioamides demonstrate that while the 4-arylpiperazine substituent modulates biological activity, the N-aryl carbothioamide terminus is often the dominant pharmacophoric determinant, meaning the simpler 4-phenyl variant can serve as a productive minimal scaffold for hit identification, with the option to elaborate the 4-position in subsequent optimization cycles [1].

Synthetic accessibility Late-stage functionalization Parallel synthesis Building block Chemical procurement

Piperazine-1-Carbothioamide Scaffold Has Validated Kinase and Enzyme Inhibitory Potential, Providing a Credible Platform for Target-Focused Screening Collections

The piperazine-1-carbothioamide scaffold is pharmacologically validated by multiple advanced leads. Amuvatinib (MP-470), which is N-(1,3-benzodioxol-5-ylmethyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide, is a potent multi-targeted kinase inhibitor with IC₅₀ values of 10 nM (c-Kit), 40 nM (PDGFRα), and 81 nM (Flt3) [1]. In the antibacterial space, ML267—a 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide—inhibits bacterial Sfp-PPTase with submicromolar potency while sparing the human orthologue [2]. In the anti-tubercular domain, N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide inhibits M. tuberculosis DNA gyrase with an IC₅₀ of 0.51 ± 0.16 μM and an anti-mycobacterial MIC of 4.41 μM, with only 1.81% cytotoxicity against RAW 264.7 cells at 100 μM [3]. These benchmarks establish that the piperazine-1-carbothioamide chemotype can deliver target-selective, cell-active inhibitors across diverse protein families. The title compound, with its distinct 4-chloro-2-fluorophenyl N-aryl group, occupies an underexplored region of this validated scaffold space and represents a logical inclusion in screening decks targeting kinases, phosphopantetheinyl transferases, gyrases, or other thiourea-sensitive enzymes.

Kinase inhibitor Enzyme inhibition Chemical probe Drug discovery Screening library

The 4-Chloro-2-Fluorophenyl Thiourea Motif Is Distinct from the 3,4-Dichlorophenyl Motif Found in Anti-Arenaviral Piperazine-1-Carbothioamide Leads, Enabling Exploration of Orthogonal Biological Activity Space

Patent US20120107276A1 discloses 4-methyl-piperazine-1-carbothioic acid (3,4-dichlorophenyl)-amide and 4-ethyl-piperazine-1-carbothioic acid (3,4-dichlorophenyl)-amide as anti-arenaviral compounds with demonstrated activity against hemorrhagic fever viruses [1]. The title compound differs from these patent-exemplified leads in three key structural parameters: (i) the N-aryl halogen pattern is 4-chloro-2-fluoro rather than 3,4-dichloro; (ii) the piperazine 4-substituent is phenyl rather than methyl or ethyl; and (iii) the thiocarbonyl group is positioned as a 1-carbothioamide rather than a carbothioic acid amide. These structural differences are expected to produce a divergent biological profile; the 4-chloro-2-fluorophenyl motif introduces a fluorine atom capable of participating in orthogonal dipolar and hydrogen-bonding interactions with viral or host protein targets, while the 4-phenylpiperazine group increases molecular volume and lipophilicity relative to the 4-methylpiperazine comparator, potentially altering tissue distribution and target residence time [2]. For antiviral discovery programs seeking to expand beyond the 3,4-dichlorophenyl carbothioamide series disclosed in the SIGA Technologies patent estate, the title compound represents a structurally distinct, non-obvious lead-hopping candidate.

Antiviral Arenavirus Halogen SAR Patent chemistry Lead hopping

In Vivo Pharmacological Validation of the N-Phenylpiperazine-1-Carbothioamide Subclass: Hypoglycemic Activity Provides Translational Confidence Beyond In Vitro Potency

The N-phenylpiperazine-1-carbothioamide subclass to which the title compound belongs has demonstrated in vivo efficacy in a disease-relevant animal model. In the adamantane-isothiourea hybrid study, compounds derived from N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide (compound 6)—specifically the S-alkylated derivatives 8ab and 8b—produced potent, dose-independent reductions in serum glucose levels in streptozotocin (STZ)-induced diabetic rats, with efficacy comparable to the clinically used hypoglycemic drug gliclazide [1]. This observation establishes that the 4-phenylpiperazine-1-carbothioamide scaffold is compatible with oral bioavailability and target engagement in a whole-animal metabolic disease model. While the title compound differs from the adamantyl-substituted lead (bearing a 4-chloro-2-fluorophenyl group rather than an adamantyl group on the carbothioamide), the shared 4-phenylpiperazine-1-carbothioamide core provides a structurally proximal benchmark for in vivo tolerability and pharmacodynamic activity [2].

In vivo efficacy Hypoglycemic Metabolic disease Translational pharmacology STZ-induced diabetes

Optimal Research and Industrial Application Scenarios for N-(4-Chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide Based on Quantitative Evidence


Kinase and Enzyme Inhibitor Screening Library Expansion with a Validated Piperazine-1-Carbothioamide Chemotype

Given the demonstrated potency of piperazine-1-carbothioamide-based chemical probes across kinase (amuvatinib: c-Kit IC₅₀ = 10 nM), phosphopantetheinyl transferase (ML267: submicromolar), and DNA gyrase (TB gyrase IC₅₀ = 0.51 μM) targets, the title compound is a rational addition to focused screening decks targeting these and structurally related enzyme families [1]. The 4-chloro-2-fluorophenyl N-aryl group explores halogen-bonding space not covered by existing probes, offering the potential to identify novel structure-activity relationships in hit-finding campaigns.

Lead-Hopping from Anti-Arenaviral 3,4-Dichlorophenyl Carbothioamide Series to Structurally Differentiated Chemical Matter

Anti-arenaviral drug discovery programs seeking to expand beyond the 3,4-dichlorophenyl carbothioamide leads disclosed in patent US20120107276A1 can deploy the title compound as a lead-hopping candidate [2]. The three-point structural differentiation—4-chloro-2-fluoro N-aryl pattern, 4-phenylpiperazine core, and carbothioamide geometry—provides a non-obvious entry into novel antiviral chemical space while retaining the thiourea pharmacophore implicated in anti-arenaviral activity.

Metabolic Disease Target Validation Using a 4-Phenylpiperazine-1-Carbothioamide Scaffold with In Vivo Proof-of-Concept

The in vivo hypoglycemic efficacy demonstrated by S-alkylated derivatives of N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide in STZ-induced diabetic rats—with activity comparable to gliclazide—validates the 4-phenylpiperazine-1-carbothioamide scaffold as a viable starting point for metabolic disease drug discovery [3]. The title compound can serve as a comparator analog to assess whether the 4-chloro-2-fluorophenyl modification alters the glucose-lowering phenotype or metabolic stability profile, enabling scaffold optimization toward novel anti-diabetic leads.

Antimicrobial Resistance Programs Requiring Gram-Positive and Mycobacterial Activity with Favorable Eukaryotic Selectivity

The piperazine-1-carbothioamide scaffold has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) via the ML267 chemotype and against Mycobacterium tuberculosis via the benzothiazinone-piperazine hybrid series (MIC = 4.41 μM, with only 1.81% cytotoxicity against RAW 264.7 macrophages at 100 μM) [1][4]. The title compound, with its unsubstituted 4-phenylpiperazine and 4-chloro-2-fluorophenyl carbothioamide architecture, occupies an underexplored region of this antibacterial scaffold space and is suitable for inclusion in phenotypic screening panels targeting drug-resistant bacterial pathogens.

Quote Request

Request a Quote for N-(4-chloro-2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.